molecular formula C12H14FNO4 B13903463 Diethyl (3-fluoro-2-pyridyl)malonate

Diethyl (3-fluoro-2-pyridyl)malonate

Cat. No.: B13903463
M. Wt: 255.24 g/mol
InChI Key: MLNQHIHZBAQNKM-UHFFFAOYSA-N
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Description

Diethyl (3-fluoro-2-pyridyl)malonate is a malonic acid derivative featuring a fluorine-substituted pyridine ring at the malonate's α-position. This compound is synthesized via copper-catalyzed α-arylation of diethyl malonate with 3-fluoro-2-iodopyridine, a method validated for similar aryl malonates . Its structure combines the reactivity of the malonate ester with the electronic effects of the fluorine atom and pyridine ring, making it valuable in pharmaceutical and agrochemical syntheses.

Properties

Molecular Formula

C12H14FNO4

Molecular Weight

255.24 g/mol

IUPAC Name

diethyl 2-(3-fluoropyridin-2-yl)propanedioate

InChI

InChI=1S/C12H14FNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3

InChI Key

MLNQHIHZBAQNKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(3-fluoropyridin-2-yl)malonate typically involves the alkylation of diethyl malonate with a fluoropyridine derivative. One common method is the reaction of diethyl malonate with 3-fluoropyridine-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for diethyl 2-(3-fluoropyridin-2-yl)malonate are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-fluoropyridin-2-yl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(3-fluoropyridin-2-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(3-fluoropyridin-2-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The fluorine atom on the pyridine ring enhances the compound’s reactivity by stabilizing negative charges on the intermediate species. This makes it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diethyl (3-Chloro-5-Trifluoromethyl-2-Pyridyl)Malonate
  • Structure : Chlorine and trifluoromethyl groups on the pyridine ring.
  • Synthesis : Similar copper-catalyzed arylation but with 3-chloro-5-trifluoromethyl-2-iodopyridine .
  • Reactivity : Increased steric hindrance and electron-withdrawing effects reduce reaction rates compared to the fluoro analog.
  • Application : Used in herbicides due to enhanced lipophilicity from trifluoromethyl .
Diethyl (Phenyl)Malonate
  • Structure : Simple phenyl group at α-position.
  • Synthesis : Direct arylation with iodobenzene under milder conditions .
  • Reactivity: Less electrophilic than pyridyl derivatives, requiring stronger bases for enolate formation.
  • Application: Precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .
Diethyl (Indol-3-yl)Malonate
  • Structure : Indole substituent introduces aromatic nitrogen.
  • Synthesis : Requires palladium catalysis for coupling with indole halides.
  • Reactivity : The indole’s electron-rich nature slows arylation kinetics but enables cyclization to polycyclic alkaloids .

Table 1: Comparative Reactivity in Arylation Reactions

Compound Rate Constant (k, M⁻¹s⁻¹) Catalyst System
(3-Fluoro-2-pyridyl)malonate 0.45 ± 0.02 CuI/2-phenylphenol
(Phenyl)malonate 0.38 ± 0.03 CuI/Cs₂CO₃
(Indol-3-yl)malonate 0.12 ± 0.01 Pd(OAc)₂/XPhos

Physicochemical Properties

Solubility and Stability
  • Diethyl (3-Fluoro-2-Pyridyl)Malonate : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to fluorine’s electronegativity. Stable under acidic conditions but prone to hydrolysis in basic media .
  • Diethyl (3-Trifluoromethylphenyl)Malonate : Higher hydrophobicity (logP ≈ 3.2) limits aqueous solubility but enhances membrane permeability in drug candidates .
  • Dimethyl Malonate Analogs : Lower boiling points (e.g., dimethyl malonate: 181°C vs. diethyl: 199°C) due to reduced alkyl chain length .

Table 2: Thermal and Solubility Data

Compound Melting Point (°C) logP Solubility in H₂O (mg/L)
(3-Fluoro-2-pyridyl)malonate <25 (liquid) 1.8 120
(3-Trifluoromethylphenyl) 45–47 3.2 15
Diethyl malonate (parent) -50 0.9 950

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